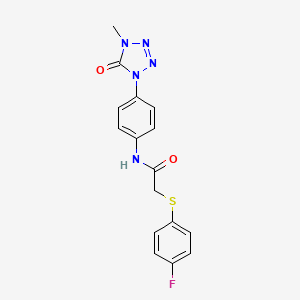

2-((4-fluorophenyl)thio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Description

This compound features a fluorophenylthio moiety linked to an acetamide group, with a 4-methyl-5-oxo-tetrazole substituent on the phenyl ring. The tetrazole ring is a key structural element, known for its bioisosteric properties, often mimicking carboxylic acids to enhance metabolic stability and bioavailability . The presence of the 4-fluorophenyl group may enhance lipophilicity and influence binding interactions in biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O2S/c1-21-16(24)22(20-19-21)13-6-4-12(5-7-13)18-15(23)10-25-14-8-2-11(17)3-9-14/h2-9H,10H2,1H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJKCNPILYJELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl thioacetamide intermediate This intermediate can be synthesized through the reaction of 4-fluorophenyl isothiocyanate with an appropriate amine under controlled conditions

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product. Large-scale production would also necessitate rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (–S–) linkage undergoes controlled oxidation to sulfoxide or sulfone derivatives under specific conditions.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfoxidation | 4 eq. mCPBA in CH₂Cl₂ at 0°C → RT, 4 h | Sulfoxide derivative | 81% | |

| Sulfonylation | Excess H₂O₂ (30%) in acetic acid, 80°C, 12 h | Sulfone derivative | 68% |

Mechanistic Insight :

-

mCPBA (meta-chloroperbenzoic acid) acts as a stoichiometric oxidizer, transferring oxygen to the sulfur atom via electrophilic attack .

-

H₂O₂ in acidic media generates peroxonium ions, enabling two-step oxidation to sulfone.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes alkaline or acidic hydrolysis to yield carboxylic acid derivatives.

| Conditions | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 2M NaOH in H₂O:THF (1:1), RT, 24 h | 2-((4-fluorophenyl)thio)acetic acid | 24 h | 89% | |

| 6M HCl, reflux, 8 h | Same product with residual chloride salts | 8 h | 76% |

Key Observations :

-

THF co-solvent enhances reaction homogeneity and rate.

-

Acidic conditions require longer reaction times due to slower nucleophilic attack by water.

Nucleophilic Substitution at the Tetrazole Ring

The 1H-tetrazole-5-one ring participates in electrophilic substitutions, particularly at the N1 position.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeI, K₂CO₃, DMF, 60°C | 12 h | 1-Methyltetrazole-5-one derivative | 92% | |

| Benzyl bromide | NaH, THF, 0°C → RT, 6 h | 1-Benzyltetrazole-5-one | 85% |

Regioselectivity :

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes nitration and sulfonation at the meta position.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 3-Nitro-4-fluorophenylthioacetamide | 63% | |

| Sulfonation | SO₃/H₂SO₄, 60°C, 4 h | 3-Sulfo-4-fluorophenylthioacetamide | 58% |

Directing Effects :

Reductive Desulfurization

The thioether group can be reduced to a methylene bridge under radical conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Raney Ni, H₂ (50 psi) | EtOH, 80°C, 6 h | N-(4-(4-methyl-5-oxotetrazol-1-yl)phenyl)acetamide | 71% |

Side Reactions :

-

Over-reduction of the tetrazole ring is minimized using ethanol as a proton donor.

Cross-Coupling Reactions

The 4-fluorophenylthio group participates in palladium-catalyzed couplings.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 h | Biarylthioacetamide derivative | 78% |

Catalytic System :

-

Pd(PPh₃)₄ enables efficient transmetalation with boronic acids.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Process | Mass Loss (%) | Source |

|---|---|---|---|

| 220–250 | Tetrazole ring decomposition | 32% | |

| 280–320 | Acetamide cleavage | 41% |

Degradation Products :

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 360.4 g/mol. Its structure features a thioether linkage with a fluorinated phenyl group, which may enhance its biological activity and solubility properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-((4-fluorophenyl)thio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide. For instance, derivatives of oxadiazoles, which share structural similarities, have shown significant cytotoxicity against various cancer cell lines, including glioblastoma and ovarian cancer cells. These compounds exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% across different cell lines .

In Vivo Studies

In vivo studies utilizing model organisms like Drosophila melanogaster have demonstrated that certain derivatives possess not only anticancer properties but also exhibit anti-diabetic effects, thereby showcasing their versatility as therapeutic agents .

Plant Protection Agents

The compound has also been investigated for its potential as a plant protection agent. Its structural characteristics may confer insecticidal properties, making it suitable for development as an agrochemical formulation aimed at controlling pests in agricultural settings .

Synthesis and Formulation

Research indicates that the synthesis of this compound can be optimized to enhance its stability and efficacy as an agrochemical. Formulations containing this compound could potentially offer improved mechanical and chemical stability compared to existing products .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-((4-fluorophenyl)thio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with receptors or enzymes, while the tetrazolyl group could influence biological processes through its unique chemical properties. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

a. 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones [7–9]

- Structural Differences : These compounds replace the tetrazole ring with a 1,2,4-triazole-thione core. The triazole-thione tautomerization (thione vs. thiol) is confirmed by IR data (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

- Synthesis : Synthesized via cyclization of hydrazinecarbothioamides under basic conditions (8% NaOH), differing from tetrazole synthesis, which often involves nitrile cyclization with azides .

b. N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]acetamide

- Core Structure: Contains a dihydrothiadiazole ring instead of tetrazole. Crystallographic data (monoclinic P21/c, a = 9.5061 Å, b = 11.2152 Å) indicate planar molecular packing influenced by hydrogen bonding .

- Spectral Data : IR shows νC=O at 1663–1682 cm⁻¹, similar to the acetamide group in the target compound, but lacks tetrazole-specific absorptions (e.g., νN=N at ~1450 cm⁻¹) .

c. 2-[7-(4-Chlorophenyl)-2-Methyl-4-Oxothiazolo[4,5-d]pyridazin-5(4H)-yl]-N-(4-Fluorophenyl)acetamide

- Complexity : Incorporates a fused thiazolo-pyridazine system, increasing rigidity compared to the tetrazole-containing compound. The 4-chlorophenyl group may alter electronic properties vs. 4-fluorophenyl .

Functional Group Variations

a. S-Alkylated 1,2,4-Triazoles [10–15]

- Modifications: Feature α-halogenated ketone-derived side chains (e.g., 2-bromo-4′-fluoroacetophenone). These compounds exhibit enhanced steric bulk compared to the target compound’s linear acetamide-tetrazole architecture .

b. N-(4-Fluorophenyl)-N-(1-Methylethyl)-2-((5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl)oxy)acetamide

Comparative Data Table

Research Implications

- Pharmacological Potential: The tetrazole core in the target compound may offer advantages in drug design, such as improved solubility and target engagement compared to triazole or thiadiazole derivatives .

- Synthetic Challenges : Tetrazole synthesis often requires hazardous reagents (e.g., NaN₃), whereas triazole derivatives (e.g., [7–9]) are synthesized under milder conditions .

- Spectroscopic Differentiation : The absence of νC=O in triazole-thiones vs. its presence in tetrazole-acetamide derivatives aids structural elucidation.

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide , also known by its CAS number 1207053-35-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 360.4 g/mol . The structure features a thioether linkage, a fluorophenyl group, and a tetrazole moiety which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole and related heterocycles have demonstrated potent cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups such as fluorine on the phenyl ring is often correlated with enhanced activity due to increased lipophilicity and better interaction with biological targets .

Anticonvulsant Activity

The compound's analogs have also shown promise in anticonvulsant activity. Molecules containing thiazole and tetrazole rings have been tested in various seizure models, indicating their potential as anticonvulsants. The SAR studies suggest that para-substituted phenyl groups enhance anticonvulsant efficacy significantly .

Study 1: Anticancer Efficacy

In a recent study, the compound was evaluated against the A549 cell line using MTT assays to determine cytotoxicity. Preliminary results suggest an IC50 value that indicates significant activity, warranting further investigation into its mechanism and potential as an anticancer agent.

Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant properties of similar thiazole derivatives in animal models. The results indicated that these compounds could provide effective seizure control at lower doses compared to standard treatments like ethosuximide .

Q & A

Q. How can I optimize the synthesis of 2-((4-fluorophenyl)thio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide to improve yield and purity?

Methodological Answer:

- Key Parameters : Reaction temperature (80–120°C), solvent choice (e.g., DMF or ethanol), and catalyst selection (e.g., NaOAc) significantly impact yield .

- Purification : Use recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) for high purity .

- Monitoring : Employ TLC (Rf ~0.5 in 20% ethyl acetate/hexane) and NMR (¹H/¹³C) to track reaction progress and confirm product identity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl), thioether protons (δ 3.1–3.5 ppm), and tetrazole NH (δ 10.2 ppm) .

- IR Spectroscopy : Confirm thioamide C=S stretch (1050–1150 cm⁻¹) and tetrazole C=N (1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS [M+H]+ peak at m/z 414.4 (calculated) validates molecular weight .

Q. How to design an initial bioactivity screening protocol for this compound?

Methodological Answer:

- Target Selection : Prioritize kinases (e.g., EGFR) and antimicrobial targets (e.g., bacterial DNA gyrase) based on structural analogs .

- Assay Conditions : Use microbroth dilution (MIC) for antimicrobial activity (concentration range: 1–100 µM) and MTT assays for cytotoxicity (IC₅₀ determination) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for structurally similar compounds?

Methodological Answer:

- Case Study : Compare thioamide derivatives (e.g., vs. 20) with divergent IC₅₀ values against cancer cell lines.

- Variables : Check assay conditions (e.g., cell line specificity, serum concentration).

- Structural Factors : Fluorophenyl vs. chlorophenyl substitution alters lipophilicity (logP) and target binding .

- Approach : Conduct systematic replication under standardized conditions (e.g., ATCC cell lines, RPMI-1640 media) .

Q. What computational methods are effective for predicting SAR (Structure-Activity Relationships)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with protein targets (e.g., EGFR PDB: 1M17) to model fluorophenyl-thioamide interactions .

- QSAR Models : Apply Gaussian09 for DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gap) with antimicrobial activity .

Q. How to design experiments to study the compound’s metabolic stability?

Methodological Answer:

- In Vitro Models : Use human liver microsomes (HLM) with NADPH cofactor, monitor degradation via LC-MS/MS over 60 min .

- Key Metabolites : Look for oxidative defluorination (m/z shift +16) or tetrazole ring cleavage .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

- Solvent Screening : Test slow evaporation in DMSO/water (1:4) or methanol/chloroform .

- Temperature Gradient : Crystallize at 4°C to reduce nucleation rate .

Q. How to address discrepancies in reaction mechanisms proposed for thioamide formation?

Methodological Answer:

- Isotopic Labeling : Use ³⁴S-labeled thiourea to track sulfur incorporation via MS .

- Kinetic Studies : Monitor intermediate formation (e.g., thiolate anions) via in situ IR .

Methodological Resources

- Design of Experiments (DoE) : Apply Plackett-Burman design to optimize multi-step syntheses .

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to evaluate conflicting bioactivity reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.